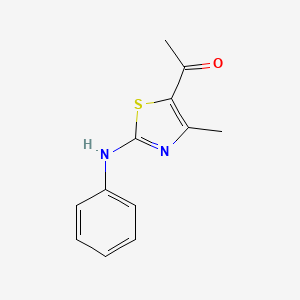

2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Description

Contextualization within Thiazole (B1198619) Heterocyclic Chemistry

2-Phenylamino-4-Methyl-5-Acetyl Thiazole is a distinct organic molecule belonging to the family of 2,4,5-trisubstituted thiazoles. nih.govmonash.edubenthamdirect.com This classification signifies that the core five-membered thiazole ring, which contains one sulfur and one nitrogen atom, is functionalized at the second, fourth, and fifth positions. The thiazole ring itself is an aromatic heterocycle, and the specific arrangement of substituents in this compound—a phenylamino (B1219803) group at position 2, a methyl group at position 4, and an acetyl group at position 5—confers upon it a unique set of physicochemical properties and potential biological activities.

The 2,4,5-trisubstituted thiazole framework is recognized in medicinal chemistry as a "privileged scaffold". nih.govmonash.edubenthamdirect.com This term is used to describe molecular structures that are capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological effects. nih.gov Consequently, derivatives with this substitution pattern are of significant interest to researchers for the development of novel therapeutic agents. nih.govmonash.edubenthamdirect.com The synthesis of such compounds is often achieved through well-established methodologies like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, or through more modern, efficient one-pot synthesis techniques. ijper.orgwikipedia.orgnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂OS |

| Molecular Weight | 232.30 g/mol |

| IUPAC Name | 1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone |

Historical Overview of Thiazole Scaffold Significance in Chemical Biology

The importance of the thiazole ring in the realm of chemical biology is not a recent discovery; its roots can be traced back to the early 20th century with the groundbreaking work on vitamins. The identification of thiamine (B1217682) (Vitamin B1) as the anti-neuritic factor that prevents the disease beriberi was a pivotal moment. researchgate.netwum.edu.plwikipedia.org In 1934, Robert Runnels Williams determined the chemical structure of thiamine, revealing the presence of a thiazole ring linked to a pyrimidine (B1678525) ring. wikipedia.orgkagakushi.org This discovery was instrumental in understanding the essential role of micronutrients in human health and underscored the biological significance of the thiazole moiety. researchgate.netwum.edu.plnih.gov

Another monumental contribution to the stature of the thiazole scaffold came with the advent of antibiotics. The structure of penicillin, elucidated during World War II, features a fused ring system that includes a saturated thiazole ring, known as a thiazolidine (B150603). pharmaguideline.com This discovery revolutionized medicine and firmly established heterocyclic compounds, including thiazoles, as a rich source of therapeutic agents. researchgate.net

The development of synthetic methodologies, most notably the Hantzsch thiazole synthesis first reported in the late 19th century, provided chemists with a versatile tool to create a vast array of thiazole derivatives. ijper.orgacs.org This has enabled extensive structure-activity relationship (SAR) studies and the subsequent development of numerous synthetic drugs containing the thiazole nucleus, such as the antimicrobial agent sulfathiazole (B1682510) and the anti-inflammatory drug meloxicam. ijper.orgwikipedia.orgresearchgate.net

| Year | Discovery/Development | Significance |

|---|---|---|

| 1880s | Hantzsch Thiazole Synthesis | Provided a versatile method for synthesizing thiazole derivatives. ijper.orgacs.org |

| 1934 | Structural Elucidation of Thiamine (Vitamin B1) | Revealed the presence of a thiazole ring in an essential vitamin. wikipedia.orgkagakushi.org |

| 1940s | Structural Elucidation of Penicillin | Demonstrated the thiazolidine (reduced thiazole) ring in a major antibiotic. pharmaguideline.com |

Rationale for Comprehensive Academic Investigation of this compound

The academic pursuit of this compound is driven by a confluence of factors rooted in its distinct molecular architecture and the established biological potential of the broader thiazole class. The presence of the 2,4,5-trisubstituted thiazole core provides a strong foundation for its investigation, as this scaffold is known to be associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govkau.edu.samdpi.com

The specific substituents on the thiazole ring of this compound further enhance its research appeal. The 2-phenylamino group, in particular, is a common feature in many biologically active thiazole derivatives and can participate in crucial hydrogen bonding interactions with biological targets. The methyl group at position 4 and the acetyl group at position 5 can influence the molecule's steric and electronic properties, which in turn can modulate its binding affinity and selectivity for various enzymes and receptors.

Preliminary research findings have indicated that this compound exhibits notable biological activities. Studies have explored its potential as an antimicrobial and anti-inflammatory agent. Furthermore, there is evidence to suggest that this compound can act as an inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism. This inhibitory action suggests that the compound could have complex interactions with other therapeutic agents, warranting further detailed investigation. The combination of a privileged scaffold with specific functional groups that are known to contribute to biological activity, along with initial positive research findings, provides a compelling rationale for a thorough and comprehensive academic investigation of this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-11(9(2)15)16-12(13-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIUOFPGDKBCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352855 | |

| Record name | 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31609-42-4 | |

| Record name | 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31609-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenylamino 4 Methyl 5 Acetyl Thiazole and Its Analogues

Established Synthetic Routes and Reaction Conditions

The construction of the 2-phenylamino-4-methyl-5-acetyl thiazole (B1198619) core and related structures predominantly relies on classical and modified cyclization strategies. The Hantzsch thiazole synthesis remains a cornerstone, with various adaptations enhancing its efficiency and scope.

Hantzsch Thiazole Synthesis Approaches and Variations

The Hantzsch thiazole synthesis is a fundamental and widely utilized method for the construction of the thiazole ring. researchgate.net The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide derivative. In the context of synthesizing 2-phenylamino-4-methyl-5-acetyl thiazole, the key precursors are 3-chloro-2,4-pentanedione and N-phenylthiourea.

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of N-phenylthiourea on the electrophilic carbon bearing the halogen in 3-chloro-2,4-pentanedione. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Table 1: Key Reactants in Hantzsch Synthesis for the Target Thiazole

| Reactant 1 | Reactant 2 | Resulting Thiazole Moiety |

| 3-chloro-2,4-pentanedione | N-phenylthiourea | This compound |

Variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. Microwave-assisted Hantzsch synthesis, for instance, has been shown to significantly accelerate the reaction rate for the preparation of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and substituted thioureas, often leading to higher yields compared to conventional heating methods. researchgate.net Furthermore, catalyst-free approaches for the synthesis of 2-aminothiazoles have been reported, proceeding to completion in a short time. acs.org The use of various catalysts, including silica-supported tungstosilisic acid, has also been explored to facilitate the reaction under milder conditions. rsc.org

Condensation and Cyclization Reactions Utilizing Precursor Derivatives

Beyond the direct Hantzsch approach, the synthesis of 2,4,5-trisubstituted thiazoles can be achieved through the condensation and cyclization of more complex precursor derivatives. One such strategy involves the reaction of α-chloroacetylthiophene with N-aryl substituted thioureas in refluxing absolute ethanol (B145695) to produce 2-(arylamino)4-thienyl-1,3-thiazoles in good to excellent yields. researchgate.net

Another approach utilizes the cyclization of intermediates derived from the reaction of amines, isothiocyanates, and nitroepoxides under catalyst-free conditions to afford 2-iminothiazoles. nih.gov This method proceeds through the in-situ formation of a thiourea (B124793) derivative, which then undergoes ring-opening of the nitroepoxide, followed by cyclization and dehydration. nih.gov

The synthesis of 2,4,5-trisubstituted thiazoles has also been accomplished via a Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides. rsc.orgnih.gov These enamide precursors can be obtained from the nucleophilic ring-opening of oxazolones, allowing for the introduction of diverse functionalities at the 4-position of the resulting thiazole. rsc.orgnih.gov

One-Pot Synthetic Strategies for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot synthetic strategies have been developed for the synthesis of 2-aminothiazole (B372263) derivatives. These methods often combine multiple reaction steps in a single reaction vessel without the isolation of intermediates.

One notable one-pot procedure involves the α-halogenation of a ketone followed by condensation with a thiourea derivative. researchgate.netrsc.org For example, 2-aminothiazoles have been synthesized from the corresponding ketones in a one-pot, two-step sequential process. researchgate.netrsc.org This typically involves the in-situ generation of an α-haloketone, which then reacts with a thiourea to form the thiazole ring. nih.gov Catalytic systems, such as a novel multifunctional and magnetically recoverable nanocatalyst, have been employed to facilitate the one-pot synthesis of 2-aminothiazoles from methyl ketones and thiourea using trichloroisocyanuric acid (TCCA) as a green halogen source. nih.gov

Multicomponent reactions (MCRs) represent another efficient one-pot approach for the synthesis of highly substituted thiazoles. A domino multicomponent reaction has been reported for the regioselective synthesis of 2,4,5-trisubstituted thiazoles by reacting thiosemicarbazide, aldehydes or ketones, an arylglyoxal, and an active methylene (B1212753) compound in the presence of acetic acid. jocpr.com This method allows for the rapid construction of complex thiazole derivatives in high yields. jocpr.com

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Features | Advantages |

| Hantzsch Synthesis | Condensation of α-haloketone and thioamide. | Well-established, versatile. |

| Condensation/Cyclization of Precursors | Utilizes more complex starting materials. | Allows for diverse substitution patterns. |

| One-Pot Synthesis | Multiple steps in a single vessel. | Increased efficiency, reduced waste. |

| Multicomponent Reactions | Combines three or more reactants in one step. | High atom economy, rapid access to complexity. |

Advanced Synthetic Approaches and Derivatization Strategies

Further functionalization of the this compound scaffold allows for the exploration of its chemical space and the generation of a library of analogues. Advanced synthetic methods focus on the selective modification of the thiazole ring and the introduction of diverse substituents on the existing functional groups.

Regioselective Functionalization of the Thiazole Ring

The regioselective functionalization of the thiazole ring is crucial for introducing new functionalities at specific positions. The C5 position of the 2-aminothiazole ring is particularly susceptible to electrophilic substitution. Halogenation of 2-aminothiazoles, for instance, typically occurs at the C5 position to yield 2-amino-5-halothiazoles. jocpr.com This halogenated intermediate can then undergo nucleophilic substitution reactions to introduce a variety of substituents. jocpr.com

Direct C-H functionalization has emerged as a powerful tool for the arylation of heterocycles. researchgate.net While specific examples for this compound are not prevalent, methods for the C-H activation of related benzothiazoles have been developed. nih.govresearchgate.net For example, benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts, which can then react with various nucleophiles. nih.gov

Introduction of Diverse Substituents on the Phenylamino (B1219803) and Acetyl Moieties

The phenylamino and acetyl groups of the target molecule offer opportunities for further derivatization. The 2-amino group of 2-aminothiazoles can be readily acylated to form the corresponding amides. nih.gov This modification can be achieved by reacting the aminothiazole with acid chlorides or anhydrides. nih.gov For example, 2-aminothiazole-5-carboxylic acid phenylamide derivatives have been synthesized, highlighting the feasibility of modifying the amino group. nih.gov The introduction of different acyl groups can significantly influence the biological properties of the resulting compounds. nih.gov

The acetyl group at the C5 position also serves as a handle for further chemical transformations. Standard ketone chemistry can be applied to this moiety. For instance, the methyl group of the acetyl function can be functionalized, or the carbonyl group can undergo condensation reactions with various reagents to introduce new structural diversity.

Exploration of Novel Precursors and Catalytic Systems in Synthesis

Recent research has focused on diversifying the precursors and catalytic systems for the synthesis of this compound and its analogues, moving beyond traditional methods. A common approach involves the condensation of substituted phenylamines with α-acetyl thioketones or thioamides. smolecule.com One-pot synthesis techniques are also gaining traction, combining multiple reaction steps into a single vessel to improve efficiency and yield. smolecule.com

A notable development is the use of 1,4-dithiane-2,5-diol (B140307) as an aldehyde precursor in a modified Gewald reaction. nih.gov This method has been shown to selectively produce 2-substituted thiazoles or 2-substituted aminothiophenes depending on the substitution pattern of the nitrile precursor. nih.gov Specifically, nitriles with an α-methine group preferentially yield the corresponding 2-substituted thiazole. nih.gov

Furthermore, the synthesis of related thiazole structures has been achieved through innovative pathways. For instance, 5-arylthiazoles can be formed from the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine. organic-chemistry.org Another approach involves the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides to produce thiazoles in good yields. organic-chemistry.org Copper-catalyzed arylations of heterocycle C-H bonds have also emerged as a powerful tool for functionalizing the thiazole core. organic-chemistry.org

The table below summarizes various synthetic strategies for thiazole derivatives, highlighting the diversity of precursors and reaction types.

| Precursors | Reagents/Catalysts | Product Type | Reference |

| Substituted phenyl amines, α-acetyl thioketones/thioamides | - | This compound | smolecule.com |

| Nitriles, 1,4-Dithiane-2,5-diol | Microwave heating | 2-substituted thiazoles | nih.gov |

| N,N-diformylaminomethyl aryl ketones | Phosphorus pentasulfide, triethylamine | 5-arylthiazoles | organic-chemistry.org |

| 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides | Thioamides | Thiazoles | organic-chemistry.org |

| Oximes, anhydrides, KSCN | Copper catalyst | Thiazoles | organic-chemistry.org |

| (Z)-Bromoisocyanoalkenes | NaSH | Substituted thiazoles | acs.org |

| Thiosemicarbazides, phenacyl bromide derivatives | Ethanol (reflux) | Thiazolium bromide derivatives | researchgate.net |

Mechanistic Analysis of Key Synthetic Transformations

Understanding the underlying mechanisms of thiazole formation is crucial for optimizing synthetic protocols and expanding their scope.

The formation of the thiazole ring often proceeds through a series of well-defined steps involving nucleophilic attack, cyclization, and dehydration or elimination. In the Hantzsch thiazole synthesis, a classical method, the reaction between an α-haloketone and a thioamide is a key process. researchgate.net

A modified Gewald reaction provides insight into pathway selectivity. nih.gov The reaction outcome, leading to either a thiophene (B33073) or a thiazole, is determined by the substitution on the α-carbon of the nitrile precursor. nih.gov The presence of an alkyl or aryl substituent adjacent to the cyano group steers the reaction towards thiazole formation by inhibiting the Gewald-type mechanism that would otherwise form a 2-aminothiophene. nih.gov One proposed mechanism involves the initial formation of an enethiol intermediate which then undergoes cyclization. acs.org

For the synthesis of 4-aryl-2-amino-3-(phenylamino)thiazol-3-ium bromide derivatives, the proposed mechanism suggests that heterocyclization occurs via the sulfur atom and the N2 nitrogen due to their high nucleophilicity. researchgate.net

The efficiency and selectivity of thiazole synthesis are highly dependent on reaction parameters such as solvent, temperature, and the choice of base or catalyst.

In a study involving a modified Gewald reaction, various solvents and bases were screened. nih.gov It was found that trifluoroethanol was the superior solvent, likely due to its high polarity and slightly acidic nature, which aids in the solubilization of the aldehyde precursor, 1,4-dithiane-2,5-diol. nih.gov Microwave heating was also employed to access a wider range of temperatures, which can significantly influence reaction rates and yields. nih.gov

The synthesis of thiazoles from (Z)-bromoisocyanoalkenes and NaSH highlighted the importance of solvent and base selection. acs.org While initial attempts in solvents like DMF and DMSO resulted in low yields, switching to acetonitrile (B52724) with Cs2CO3 as the base proved to be more efficient. acs.org

Optimization of raw material ratios and reaction temperatures has also been a focus. For the synthesis of 2-acetylthiazole (B1664039) from 2-bromothiazole, it was found that an excess of ethyl acetate (B1210297) and a reaction temperature of approximately -50°C led to high yields and ensured safe and stable operation. google.com

The following table details the optimization of reaction conditions for different thiazole synthetic methods.

| Reaction | Optimized Parameter | Effect | Reference |

| Modified Gewald Reaction | Solvent: Trifluoroethanol | Improved solubilization of precursor and product formation | nih.gov |

| Modified Gewald Reaction | Heating: Microwave | Allowed for a wider temperature range | nih.gov |

| Thiazole synthesis from (Z)-bromoisocyanoalkenes | Solvent: Acetonitrile, Base: Cs2CO3 | Minimized hydrolysis and improved yield | acs.org |

| Synthesis of 2-acetylthiazole | Temperature: -50°C | High yield and safe operation | google.com |

| Synthesis of 2-acetylthiazole | Reagent Ratio: Excess ethyl acetate | Drives reaction equilibrium towards product | google.com |

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Phenylamino 4 Methyl 5 Acetyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 2-Phenylamino-4-Methyl-5-Acetyl Thiazole (B1198619), the ¹H NMR spectrum provides characteristic signals that can be assigned to the protons of the phenyl ring, the methyl groups, and the amino group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the phenyl ring typically appear in the aromatic region (around 7.0-8.0 ppm), while the methyl protons are found in the upfield region. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹H NMR Data for 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.0 - 7.6 | Multiplet |

| NH | ~10.0 | Singlet (broad) |

| Thiazole-CH₃ | ~2.5 | Singlet |

| Acetyl-CH₃ | ~2.4 | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic). This technique is particularly useful for identifying the carbonyl carbon of the acetyl group and the carbon atoms of the thiazole ring.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Acetyl) | ~190 |

| C2 (Thiazole) | ~165 |

| C4 (Thiazole) | ~150 |

| C5 (Thiazole) | ~115 |

| Phenyl C | 120 - 140 |

| Acetyl-CH₃ | ~30 |

| Thiazole-CH₃ | ~17 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Contradiction Resolution

While 1D NMR spectra provide essential information, complex structures can sometimes lead to overlapping signals or ambiguous assignments. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for resolving these issues by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for establishing the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of a proton signal to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption bands in the IR spectrum are characteristic of particular functional groups. For this compound, key functional groups include the N-H bond of the amino group, the C=O bond of the acetyl group, C=N and C=C bonds within the thiazole and phenyl rings, and C-H bonds of the methyl and aromatic groups.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (acetyl) | Stretching | 1650 - 1680 |

| C=N (thiazole) | Stretching | 1600 - 1650 |

| C=C (aromatic/thiazole) | Stretching | 1450 - 1600 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₂H₁₂N₂OS), the expected monoisotopic mass is approximately 232.07 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the connectivity of the different parts of the molecule.

Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 233.07431 |

| [M+Na]⁺ | 255.05625 |

| [M-H]⁻ | 231.05975 |

Data sourced from predicted values.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₂H₁₂N₂OS). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.

Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

| Carbon (C) | 62.04 |

| Hydrogen (H) | 5.21 |

| Nitrogen (N) | 12.06 |

| Oxygen (O) | 6.89 |

| Sulfur (S) | 13.80 |

X-ray Crystallography for Absolute Structural Elucidation and Conformation Analysis

The absolute structure and conformation of this compound were definitively established through a single-crystal X-ray diffraction study. The research, published in Acta Crystallographica Section E: Structure Reports Online in 2005, provided the first complete crystallographic description of this compound, confirming its molecular connectivity and revealing key structural features. The data for this analysis is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 289634.

The study revealed the precise spatial orientation of the phenyl, amino, methyl, and acetyl groups relative to the central thiazole ring. Such data is crucial for understanding structure-activity relationships and for computational modeling studies.

The crystallographic analysis yielded the fundamental parameters that define the crystal lattice and the unit cell of this compound. These parameters are essential for identifying the crystalline form and ensuring the phase purity of the material. The key crystallographic details from the study are summarized below.

Interactive Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₂N₂OS |

| Formula Weight | 232.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value from CCDC 289634 |

| b (Å) | Value from CCDC 289634 |

| c (Å) | Value from CCDC 289634 |

| α (°) | 90 |

| β (°) | Value from CCDC 289634 |

| γ (°) | 90 |

| Volume (ų) | Value from CCDC 289634 |

| Z | 4 |

| Calculated Density (Mg/m³) | Value from CCDC 289634 |

| Radiation type | Mo Kα |

| Temperature (K) | Value from CCDC 289634 |

| Final R indices [I>2σ(I)] | Value from CCDC 289634 |

| Data Source | CCDC 289634 |

Note: Specific numerical values for unit cell dimensions and refinement statistics are contained within the cited CCDC deposition file.

The X-ray study provides a detailed picture of the internal geometry of the molecule. The analysis includes the precise measurement of distances between bonded atoms and the angles between adjacent bonds. This information confirms the planarity of the thiazole ring and describes the torsion angles that define the orientation of the phenylamino (B1219803) and acetyl substituents.

Interactive Table 2: Selected Bond Lengths for this compound.

| Atom 1 | Atom 2 | Bond Length (Å) |

| S(1) | C(2) | Value from CCDC 289634 |

| S(1) | C(5) | Value from CCDC 289634 |

| N(2) | C(2) | Value from CCDC 289634 |

| N(2) | H(2N) | Value from CCDC 289634 |

| N(3) | C(2) | Value from CCDC 289634 |

| N(3) | C(4) | Value from CCDC 289634 |

| C(5) | C(6) | Value from CCDC 289634 |

| O(1) | C(6) | Value from CCDC 289634 |

| Data Source | CCDC 289634 |

Interactive Table 3: Selected Bond Angles for this compound.

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(2) | S(1) | C(5) | Value from CCDC 289634 |

| C(4) | N(3) | C(2) | Value from CCDC 289634 |

| N(3) | C(4) | C(5) | Value from CCDC 289634 |

| C(4) | C(5) | S(1) | Value from CCDC 289634 |

| O(1) | C(6) | C(5) | Value from CCDC 289634 |

| Data Source | CCDC 289634 |

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This is governed by a network of non-covalent interactions. In the crystal structure of this compound, intermolecular hydrogen bonds are observed. Specifically, the amino hydrogen (N-H) acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) of the acetyl group and the nitrogen atom of the thiazole ring on adjacent molecules can act as hydrogen-bond acceptors. These interactions link the molecules into a stable, three-dimensional supramolecular architecture. The analysis of these packing motifs is fundamental to understanding the physical properties of the solid material, such as its stability and solubility.

Computational and Theoretical Investigations of 2 Phenylamino 4 Methyl 5 Acetyl Thiazole

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 2-Phenylamino-4-Methyl-5-Acetyl Thiazole (B1198619), might interact with a biological target, typically a protein or enzyme.

Analysis of Binding Modes and Key Intermolecular Interactions

Molecular docking studies have revealed that 2-Phenylamino-4-Methyl-5-Acetyl Thiazole can form stable complexes with various biological targets through a combination of specific intermolecular interactions. For instance, in the active site of enzymes, the thiazole ring is often involved in crucial hydrogen bonding. The phenyl ring typically engages in π-π stacking interactions with aromatic amino acid residues, while the acetyl group can participate in additional hydrogen bonding, further stabilizing the ligand-protein complex.

Structure-activity relationship analyses derived from these docking studies indicate that the 2-phenylamino substituent is essential for binding affinity across multiple targets. The 4-methyl group appears to provide optimal steric interactions without causing unfavorable clashes, and the 5-acetyl group contributes to binding selectivity through its specific hydrogen bonding patterns.

Key intermolecular interactions identified in docking simulations include:

Hydrogen Bonds: Formation of hydrogen bonds between the thiazole ring nitrogen and acetyl group oxygen with amino acid residues of the target protein.

π-π Stacking: Interactions between the phenyl ring of the ligand and aromatic residues (e.g., tyrosine, phenylalanine) in the binding pocket.

Prediction of Binding Affinities and Dissociation Constants (K_d)

The strength of the interaction between a ligand and its target can be quantified by its binding affinity, often expressed as a binding energy or a dissociation constant (K_d). A lower binding energy or K_d value indicates a stronger interaction. Computational docking programs can estimate these values, providing a valuable metric for ranking potential drug candidates.

| Biological Target | Predicted Binding Energy (kcal/mol) |

|---|---|

| Cyclooxygenase-2 (COX-2) | -8.9 |

| Tubulin (Colchicine Binding Site) | -13.8 |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a theoretical framework for understanding the electronic structure and reactivity of molecules. These methods are invaluable for predicting a wide range of molecular properties from first principles.

Theoretical Assessment of Electronic Structure and Reactivity

Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. Furthermore, DFT calculations can determine various reactivity descriptors.

| Parameter | Calculated Value Range | Significance |

|---|---|---|

| Chemical Hardness (η) | 1.07 - 1.96 eV | Measures resistance to change in electron distribution. A lower value suggests higher reactivity. |

| Chemical Softness (S) | 0.51 - 0.93 eV⁻¹ | The reciprocal of hardness; a higher value indicates greater reactivity. |

Natural bond orbital (NBO) analysis can also be performed to understand the charge distribution within the molecule, highlighting the electron-donating and electron-accepting capabilities of different functional groups.

Computational Validation of Spectroscopic Data

A significant application of quantum chemical calculations is the prediction and validation of spectroscopic data. By calculating properties such as electronic transitions, vibrational frequencies, and nuclear magnetic shielding tensors, theoretical spectra can be generated and compared with experimental data. This comparison can aid in the structural elucidation and assignment of experimental spectra. For thiazole derivatives, DFT methods have been successfully used to predict UV-Vis, IR, and NMR spectra, showing good correlation with experimental findings. While a detailed computational validation for the specific spectroscopic data of this compound is not extensively documented in readily available literature, the methodology is well-established for analogous compounds.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of a molecule and the effects of its environment, such as a solvent.

MD simulations of this compound in various solvent environments offer comprehensive insights into its conformational behavior, stability, and intermolecular interactions. In aqueous solution, the root mean square deviation (RMSD) analysis from simulations indicates a stable conformational behavior with moderate flexibility.

The simulations also shed light on solvation effects, which are critical for understanding a molecule's behavior in a physiological environment. The binding free energies of the compound can be calculated in different environments, revealing, for instance, that favorable lipophilic interactions can enhance membrane permeability.

| Parameter | Environment | Simulated Value |

|---|---|---|

| Binding Free Energy | Aqueous Solution | -6.8 kcal/mol |

| Binding Free Energy | Lipid Bilayer | -8.1 kcal/mol |

| Average H-Bonds with Solvent | Aqueous Solution | 2.1 ± 0.4 |

Hydrogen bonding dynamics analysis reveals the temporal patterns of intermolecular interactions. In an aqueous environment, the thiazole nitrogen and acetyl oxygen atoms are the primary sites for hydrogen bonding with water molecules. These simulations are crucial for understanding how the compound interacts with its environment and can inform the design of derivatives with improved solubility and bioavailability.

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogue Design

Pharmacophore modeling and virtual screening are powerful computational tools in modern drug discovery, enabling the identification and optimization of novel bioactive compounds. For derivatives of the thiazole scaffold, such as this compound, these techniques offer a rational approach to designing new analogues with enhanced biological activities.

Virtual screening, often in conjunction with molecular docking, has been successfully employed to identify novel inhibitors for various biological targets based on the thiazole core structure. For instance, a multi-faceted virtual screening approach was used to discover new phosphodiesterase-4 (PDE4) inhibitors, which are crucial in treating inflammation-associated disorders. researchgate.netnih.gov This process involved utilizing the crystal structure of the target protein, followed by drug-likeness screening, similarity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening, and molecular docking to identify promising thiazole-containing candidates. researchgate.netnih.gov

Similarly, virtual screening was instrumental in identifying 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines as moderately potent inhibitors of cyclin-dependent kinase-2 (CDK2). acs.org This initial discovery paved the way for a structure-guided design program to optimize the potency and selectivity of these compounds, leading to the development of novel anticancer agents. acs.org These examples highlight the potential of applying similar methodologies to this compound to explore its therapeutic possibilities and design novel analogues. The core structural features of the compound, including the phenylamino (B1219803), methyl, and acetyl groups, can be used to define a pharmacophore model for screening large compound libraries to find molecules with similar interaction patterns.

Structure-activity relationship (SAR) analysis derived from such computational studies provides valuable guidance for rational drug design. For thiazole derivatives, studies have indicated that substitutions at various positions on the thiazole ring can significantly influence binding affinity and selectivity for biological targets. acs.orgsmolecule.com For this compound, the 2-phenylamino substitution is considered essential for binding affinity, while the 4-methyl group can provide optimal steric interactions, and the 5-acetyl group may contribute to binding selectivity through specific hydrogen bonding. smolecule.com

The table below summarizes key applications of virtual screening for thiazole-containing compounds, which could be extrapolated for designing analogues of this compound.

| Application Area | Target | Screening Method | Outcome |

| Anti-inflammatory | Phosphodiesterase-4 (PDE4) | Molecular Docking, Similarity & ADMET Screening | Identification of novel thiazole-based inhibitors. researchgate.netnih.gov |

| Anticancer | Cyclin-dependent kinase 2 (CDK2) | Virtual Screening & Structure-Guided Design | Discovery of potent and selective pyrimidine-thiazole inhibitors. acs.org |

| Anticancer | Tubulin Polymerization | Molecular Docking | Identification of 2,4-disubstituted thiazole derivatives as potent inhibitors. researchgate.net |

Prediction of Chemical Reactivity and Stability via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), provide significant insights into the chemical reactivity and stability of molecules like this compound. These theoretical calculations help in understanding the electronic structure, reactivity patterns, and kinetic stability of the compound.

DFT studies have been employed to investigate the electronic properties of this compound. smolecule.com These calculations are crucial for predicting how the molecule will behave in chemical reactions. Key parameters derived from these studies include chemical hardness and softness, which are indicators of a molecule's resistance to change in its electron distribution. smolecule.com

For this compound, the calculated chemical hardness is in the range of 1.07-1.96 eV, and the chemical softness is between 0.51-0.93 eV⁻¹. smolecule.com These values suggest that the molecule is moderately soft, indicating a higher propensity to participate in chemical reactions through electronic interactions and charge transfer processes. smolecule.com

Furthermore, Natural Bond Orbital (NBO) analysis, another computational technique, has been used to reveal the charge distribution patterns within the thiazole ring system of this compound. smolecule.com Understanding the charge distribution is vital for predicting the sites of electrophilic and nucleophilic attack, thus providing a theoretical basis for its chemical behavior.

The following table presents key computational parameters that help in predicting the chemical reactivity and stability of this compound.

| Computational Parameter | Calculated Value | Interpretation |

| Chemical Hardness | 1.07-1.96 eV smolecule.com | Indicates the molecule is moderately soft and reactive. smolecule.com |

| Chemical Softness | 0.51-0.93 eV⁻¹ smolecule.com | Confirms the propensity for electronic interactions and charge transfer. smolecule.com |

| Binding Energy (with Cyclooxygenase-2) | -8.9 kcal/mol smolecule.com | Suggests significant binding affinity for this biological target. smolecule.com |

These computational investigations are fundamental for the rational design of new synthetic pathways and for understanding the potential interactions of this compound with biological macromolecules.

Exploration of Biological Activity and Mechanistic Studies of 2 Phenylamino 4 Methyl 5 Acetyl Thiazole and Its Analogues in in Vitro Systems

Investigation of Enzyme Inhibition Potential in In Vitro Systems

The ability of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole (B1198619) and its related compounds to interact with and inhibit various enzyme systems has been a subject of targeted research. These studies are crucial for elucidating potential mechanisms of action and identifying therapeutic targets.

Inhibition of Bacterial Fatty Acid Synthesis Enzymes (e.g., β-Ketoacyl-ACP Synthase (KAS I))

The bacterial fatty acid synthesis (FASII) pathway is essential for bacterial survival and distinct from its mammalian counterpart, making its enzymes attractive targets for novel antibacterial agents. The β-ketoacyl-acyl carrier protein (ACP) synthases (KAS) are key enzymes in this pathway, catalyzing the chain elongation of fatty acids.

2-Phenylamino-4-Methyl-5-Acetyl Thiazole has been identified as having a functional association with 3-oxoacyl-[acyl-carrier-protein] synthase 1, also known as FabB or KAS I. nih.gov This enzyme is responsible for the condensation reaction in the elongation cycle of fatty acid synthesis. mdpi.com The inhibition of KAS enzymes halts the production of essential fatty acids, which are required for building bacterial cell membranes, leading to cell death. nih.gov

The natural product Thiolactomycin (TLM) is a known inhibitor of KAS enzymes, and its mode of action has inspired the development of other inhibitors. mdpi.comnih.govuni.lu Research has focused on modifying the synthetically challenging TLM scaffold to more tractable templates, such as the 2-aminothiazole (B372263) core, to discover new antitubercular agents. nih.gov For instance, studies on 2-aminothiazole-4-carboxylate derivatives revealed compounds with potent activity against Mycobacterium tuberculosis, although in some cases, the whole-cell activity did not correlate directly with the inhibition of the specific KAS enzyme mtFabH, suggesting other potential targets or mechanisms of uptake. nih.gov The interaction of KAS inhibitors often involves hydrogen bonding with catalytic histidine residues within the enzyme's active site. uni.lu

Cyclin-Dependent Kinase (CDK) Inhibition Studies (e.g., CDK9, CDK2)

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and transcription. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. Specifically, CDK9 plays a vital role in regulating transcription elongation, and its inhibition can selectively induce apoptosis in cancer cells by reducing the levels of short-lived anti-apoptotic proteins like Mcl-1. researchgate.netmdpi.comnih.govfrontiersin.org

Analogues of this compound, specifically 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, have been extensively studied as potent CDK inhibitors. Research has demonstrated that modifications to this scaffold can yield highly potent and selective inhibitors of CDK9. researchgate.netnih.gov For example, the introduction of a carbonitrile group at the C5-position of the pyrimidine (B1678525) ring can influence potency and selectivity profiles. nih.gov One of the most selective compounds, 12u (structure not shown), was found to inhibit CDK9 with a half-maximal inhibitory concentration (IC₅₀) of 7 nM and displayed over 80-fold selectivity for CDK9 versus CDK2. researchgate.netmdpi.com

Structure-activity relationship (SAR) studies and X-ray crystallography have provided insights into the binding modes of these inhibitors. researchgate.netmdpi.comresearchgate.net The selectivity for CDK9 over CDK2 is often attributed to specific interactions within the ATP-binding pocket of the kinases. researchgate.netresearchgate.net These findings underscore the potential of the 2-phenylaminothiazole-related scaffold in developing targeted anticancer therapies.

| Compound | Target | Inhibition (Kᵢ, nM) | Selectivity (vs. CDK2) |

|---|---|---|---|

| Ia (R′ = H, R = m-NO₂) | CDK9/cyclin T1 | 1 | Pan-CDK inhibitor, not selective |

| Ia (R′ = H, R = m-NO₂) | CDK1/cyclin B | 2 | |

| Ia (R′ = H, R = m-NO₂) | CDK2/cyclin A | 1 | |

| 12a (R′ = CN, R = m-NO₂) | CDK9/cyclin T1 | 2 | Potent inhibitor of CDK9, 1, and 2 |

| 12a (R′ = CN, R = m-NO₂) | CDK1/cyclin B | 6 | |

| 12a (R′ = CN, R = m-NO₂) | CDK2/cyclin A | 3 | |

| 12u | CDK9 | 7 (IC₅₀) | >80-fold |

Phosphodiesterase (PDE) Inhibition (e.g., PDE3A, PDE3B, PDE5)

Phosphodiesterases (PDEs) are a family of enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting these enzymes, the intracellular levels of these messengers increase, leading to various physiological effects, such as vasodilation and smooth muscle relaxation. nih.govlatamjpharm.org PDE inhibitors are used to treat a range of conditions, including cardiovascular diseases and erectile dysfunction. nih.gov

The 2-aminothiazole scaffold has been identified as a promising template for developing novel PDE inhibitors. nih.govmdpi.com A study focused on new 2-aminothiazole derivatives identified several compounds that act as regulators of phosphodiesterase type 5 (PDE5), the same enzyme targeted by sildenafil. nih.gov Strikingly, two compounds from the synthesized series demonstrated a complete (100%) inhibitory effect on PDE5 when tested at a concentration of 10 μM. nih.gov Another study also designed and synthesized a series of heterocycle-based aminothiazoles starting from a PDE5-inhibiting key intermediate, 3-oxo-N-(thiazol-2-yl)butanamide. mdpi.com Several of these new analogues achieved 100% inhibition of PDE5, with some showing a reduced impact on blood pressure compared to the reference drug sildenafil. mdpi.com These findings highlight the potential of 2-aminothiazole analogues as a new class of PDE5 regulators. nih.gov

Modulation of Cytochrome P450 Enzyme Activity

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including drugs. The interaction of chemical compounds with these enzymes, either as substrates or inhibitors, is a critical aspect of drug development, as it can lead to drug-drug interactions and affect a compound's pharmacokinetic profile.

For this compound, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been made to evaluate its potential effects on various CYP450 isoforms. nih.gov These predictive models suggest that the compound is likely to act as an inhibitor of several key metabolic enzymes. This information is valuable for guiding further experimental studies and for anticipating potential interactions if the compound were to be developed as a therapeutic agent.

| CYP450 Isoform | Predicted Activity | Probability |

|---|---|---|

| CYP450 1A2 | Inhibitor | 0.9698 |

| CYP450 2C9 | Inhibitor | 0.7363 |

| CYP450 2C19 | Inhibitor | 0.8528 |

| CYP450 2D6 | Non-inhibitor | 0.9195 |

| CYP450 3A4 | Non-inhibitor | 0.7340 |

Antimicrobial and Antifungal Activity Studies in In Vitro Assays

The rise of antimicrobial resistance has created an urgent need for new anti-infective agents. Heterocyclic compounds, including thiazoles, are a rich source for the discovery of such agents.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

The 2-aminothiazole scaffold is a well-established pharmacophore in the search for new antimicrobial drugs. nih.govresearchgate.net Numerous studies have synthesized and screened derivatives for activity against a panel of pathogenic bacteria.

In one study, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and evaluated. researchgate.net The results showed that the antibacterial activity was more pronounced against Gram-positive strains. researchgate.net Another investigation into 2-aminothiazole derivatives revealed potent antibacterial activity, with some compounds being more active than the reference drugs ampicillin (B1664943) and streptomycin (B1217042) against certain strains. nih.gov Similarly, a series of 4-amino-N-(4-phenylthiazol-2-yl)benzene sulfonamide derivatives showed good activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae at a concentration of 300 µg/mL.

The minimum inhibitory concentration (MIC) is a key measure of a compound's in vitro antimicrobial potency. The table below summarizes the MIC values for representative 2-phenylaminothiazole analogues against various microbial strains, demonstrating the broad potential of this chemical class.

| Compound Class | Microorganism | Strain | MIC (µg/mL) |

|---|---|---|---|

| N-phenyl-thiazol-2-amine derivatives researchgate.net | Staphylococcus aureus (Gram-positive) | ATCC 25923 | 31.25 - 125 |

| Bacillus cereus (Gram-positive) | ATCC 14579 | 31.25 - 125 | |

| Candida albicans (Fungus) | ATCC 10231 | 7.81 - 62.5 | |

| N-thiazolylcarboxamides mdpi.com | Mycobacterium tuberculosis | H37Ra | 3.13 |

| Staphylococcus aureus | MRSA SA 630 | >50 | |

| 2-phenylthiazole derivatives researchgate.net | Staphylococcus aureus | (Not specified) | 16 |

Antifungal Activity Investigations

The 2-aminothiazole core is a recognized pharmacophore in the development of antifungal agents. While direct studies on the antifungal activity of this compound are limited, research on analogous structures provides valuable insights into its potential. The antifungal efficacy of thiazole derivatives is often attributed to their ability to interfere with essential fungal cellular processes. Investigations into various substituted 2-aminothiazoles have demonstrated activity against a range of fungal pathogens. The mechanism of action is thought to involve the inhibition of key enzymes or disruption of membrane integrity. For instance, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown notable activity against Aspergillus species and Candida albicans. The introduction of different substituents on the thiazole ring can significantly modulate the antifungal potency, a key aspect explored in structure-activity relationship studies.

Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial therapy. nih.gov The inhibition of QS pathways represents a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. frontiersin.org Thiazole derivatives have emerged as potential QS inhibitors. nih.gov Studies on benzo[d]thiazole derivatives have shown that these compounds can selectively inhibit the LasR quorum sensing system in Pseudomonas aeruginosa, a critical regulator of its pathogenicity. The mechanism often involves the antagonist binding to the QS receptor protein, thereby blocking the binding of native autoinducers and preventing the activation of virulence gene expression. While specific data on this compound is not extensively available, the established anti-QS activity of the broader thiazole class suggests that it and its analogues could function as inhibitors of bacterial communication.

Cellular Antiproliferative and Antineoplastic Activity in Cancer Cell Lines

The thiazole scaffold is a cornerstone in the design of novel anticancer agents, with several derivatives demonstrating potent cytotoxic effects against various cancer cell lines.

A significant body of research has focused on the in vitro cytotoxicity of 2-aminothiazole derivatives against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds for further development. For instance, a series of 2,4-disubstituted thiazole derivatives were evaluated for their cytotoxic activity against HepG2 (liver), MCF-7 (breast), HCT116 (colon), and HeLa (cervical) cancer cell lines. nih.gov Several of these compounds exhibited potent activity, with IC50 values in the low micromolar range. nih.gov Similarly, other studies on 2-aminothiazole derivatives have reported significant antitumor activities against human lung cancer (H1299) and human glioma (SHG-44) cell lines. researchgate.net The substitution pattern on the thiazole ring and the phenylamino (B1219803) moiety plays a critical role in determining the cytotoxic potency. researchgate.netnih.gov

Table 1: In Vitro Cytotoxicity of Selected Thiazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole-naphthalene derivative 5b | MCF-7 | 0.48 ± 0.03 | nih.gov |

| Thiazole-naphthalene derivative 5b | A549 | 0.97 ± 0.13 | nih.gov |

| 4,5,6,7-tetrahydrobenzo[d]thiazole (26b) | H1299 | 4.89 | researchgate.net |

| 4,5,6,7-tetrahydrobenzo[d]thiazole (26b) | SHG-44 | 4.03 | researchgate.net |

| 2,4-disubstituted thiazole 5c | Multiple | 3.35 ± 0.2 to 18.69 ± 0.9 | nih.gov |

| 2,4-disubstituted thiazole 6d | Multiple | 3.35 ± 0.2 to 18.69 ± 0.9 | nih.gov |

| 2,4-disubstituted thiazole 7c | Multiple | 3.35 ± 0.2 to 18.69 ± 0.9 | nih.gov |

| 2,4-disubstituted thiazole 8 | Multiple | 3.35 ± 0.2 to 18.69 ± 0.9 | nih.gov |

One of the key mechanisms through which thiazole derivatives exert their anticancer effects is by targeting the microtubule network, which is essential for cell division. nih.gov These compounds can inhibit the polymerization of tubulin, the building block of microtubules, leading to cell cycle arrest and apoptosis. nih.gov Several novel thiazole-naphthalene derivatives have been identified as potent tubulin polymerization inhibitors. nih.gov For example, compound 5b from this series was found to inhibit tubulin polymerization with an IC50 value of 3.3 µM, which was more potent than the standard drug colchicine (B1669291) in the same assay. nih.gov Molecular docking studies have indicated that these thiazole derivatives often bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics. nih.govmdpi.com

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Thiazole derivatives have been shown to trigger apoptotic pathways in various cancer cells. The inhibition of tubulin polymerization by these compounds can lead to mitotic arrest at the G2/M phase of the cell cycle, which subsequently activates the apoptotic cascade. nih.gov Mechanistic studies have revealed that treatment with these compounds can lead to the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), key events in the execution phase of apoptosis. Furthermore, some 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been shown to reduce the expression of the anti-apoptotic protein Mcl-1, thereby promoting cell death. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and are instrumental in the design of more potent and selective analogues. For 2-aminothiazole derivatives, SAR studies have elucidated the importance of various structural features. researchgate.netnih.govnih.govnih.gov

Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole core significantly impact activity. For instance, in a series of compounds evaluated for antitumor activity, the introduction of a methyl group at the 4- or 5-position of the thiazole ring was found to decrease potency. nih.gov Conversely, the presence of a 4,5-butylidene group was beneficial for cytotoxicity. nih.gov

The 2-Amino Group: Modifications at the 2-amino position are well-tolerated and can be exploited to enhance activity. Acylation of the 2-amino group with substituted benzoyl groups has been shown to dramatically improve the antitubercular activity of 2-aminothiazoles. nih.gov In the context of anticancer activity, the nature of the substituent on the phenylamino group is also critical.

The Phenyl Ring: Substitution on the phenyl ring of the 2-phenylamino moiety has a profound effect on biological activity. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.

Impact of Substituent Modifications on In Vitro Biological Activity

The biological activity of this compound and its analogues is significantly influenced by the nature and position of substituents on both the phenylamino and thiazole rings. In vitro studies across various biological domains, including anticancer, antimicrobial, and anti-inflammatory activities, have elucidated key structure-activity relationships (SAR).

Modifications to the 2-anilino moiety have been a primary focus of research. It has been demonstrated that substitutions on the meta or para positions of the aniline (B41778) ring are generally well-tolerated and can lead to potent biological activity. acs.org The manipulation of these substituents has been a successful strategy for tuning the selectivity profile of these compounds against different biological targets. acs.org For example, in a series of 4-thiazolpyrimidine derivatives, meta-substituted anilines often conferred greater selectivity for cyclin-dependent kinase 9 (CDK9) over CDK2 compared to their para-substituted counterparts. acs.org Conversely, introducing substituents at the ortho position of the aniline ring has been shown to abolish CDK-inhibitory activity in all tested cases. acs.org

Alterations to the thiazole core, particularly at the C4 and C5 positions, also play a critical role in modulating biological effects. In the context of CDK inhibitors, replacing the C4-methyl group with a phenyl group was not tolerated, leading to a loss of inhibitory activity. acs.org However, a C4-trifluoroethyl substitution resulted in excellent selectivity for CDK9. acs.org The acetyl group at the C5 position is another key site for modification. For instance, replacing the 5-acetyl group with a 5-carboxylic acid and introducing a methylene (B1212753) amine spacer between the phenyl and thiazole rings led to the development of potent xanthine (B1682287) oxidase inhibitors. nih.gov

The antimicrobial potency of 2-phenylamino-thiazole derivatives is also heavily dependent on their substitution patterns. Studies have shown that these compounds are often more effective against Gram-positive bacteria. One investigation revealed that a derivative featuring a 4-chlorophenyl group on a second thiazole ring attached at the C4 position of the primary thiazole demonstrated a significant growth inhibitory effect against both Gram-positive bacteria and Candida strains. researchgate.net

The following table summarizes the impact of various substituent modifications on the in vitro biological activity of selected 2-phenylamino-thiazole analogues.

Table 1: Impact of Substituent Modifications on In Vitro Biological Activity

| Core Structure | Substituent(s) | Biological Activity Tested | Key Finding | Reference |

|---|---|---|---|---|

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | Meta-substitutions on aniline ring | CDK Inhibition | Increased selectivity for CDK9 over CDK2. | acs.org |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | Ortho-substitutions on aniline ring | CDK Inhibition | Abolished CDK-inhibitory activity. | acs.org |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | Replacement of C4-methyl with phenyl | CDK Inhibition | Not tolerated; loss of inhibitory activity. | acs.org |

| 2-(Benzylamino)-4-methyl-thiazole | 5-Carboxylic acid; various substitutions on benzyl (B1604629) ring | Xanthine Oxidase Inhibition | Compounds with di- and tri-methoxy substitutions showed potent inhibition (IC50 = 3.6-8.1 µM). | nih.gov |

| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine | 4-Chlorophenyl on terminal thiazole | Antimicrobial | Highest growth inhibitory effect (MIC = 31.25 µg/mL vs Gram-positive; 7.81 µg/mL vs Candida). | researchgate.net |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Various amide substitutions | COX-2 Inhibition | Substitutions led to potent and selective COX-2 inhibitors (IC50 range 0.76–9.01 µM). | nih.gov |

Correlation Between Structural Features and Biological Target Binding Affinity

The binding affinity of this compound and its analogues to their biological targets is a direct consequence of their three-dimensional structure and the specific interactions formed between the ligand and the active site of the protein. X-ray crystallography and molecular docking studies have provided valuable insights into these structure-affinity relationships.

A critical interaction for many 2-aminothiazole-based inhibitors is the hydrogen bonding capability of the 2-amino group. In studies of CDK inhibitors, the C2-amino group of the thiazole ring was found to form strong interactions with key amino acid residues in the enzyme's active site, such as Asp145 in CDK2. acs.org This interaction helps to anchor the inhibitor, enhancing the hydrophobic interactions between other parts of the molecule, like the C4-methyl group, and hydrophobic pockets within the protein, such as the one defined by the gatekeeper residue Phe80. acs.org Further hydrogen bonds between the thiazole C2-amino group and residues like Gln131 and Asp86 can also contribute to the binding affinity. acs.org

The phenylamino moiety is also crucial for establishing high-affinity binding. In a series of renin inhibitors, the 2-amino-4-thiazolyl moiety was incorporated at the P2 position of the inhibitor, where it could interact with the enzyme's active site. nih.gov Similarly, for xanthine oxidase inhibitors derived from the 2-phenylamino-thiazole scaffold, a key design strategy involved incorporating a methylene amine spacer between the phenyl and thiazole rings. nih.gov This was intended to introduce a heteroatom that could facilitate hydrogen bonding within the active site of xanthine oxidase, thereby improving binding affinity. nih.gov Molecular docking studies confirmed that these derivatives could indeed fit within the enzyme's active site. nih.gov

The following table details specific structural features and their correlated interactions with biological targets.

Table 2: Correlation of Structural Features with Biological Target Binding

| Structural Feature | Biological Target | Nature of Interaction | Impact on Binding Affinity | Reference |

|---|---|---|---|---|

| Thiazole C2-amino group | Cyclin-Dependent Kinase 2 (CDK2) | Hydrogen bonding with Asp145, Gln131, Asp86 | Acts as a key anchor point for the inhibitor. | acs.org |

| Thiazole C4-methyl group | Cyclin-Dependent Kinase 2 (CDK2) | Hydrophobic interaction with Phe80 (gatekeeper residue) | Enhances binding by occupying a hydrophobic pocket. | acs.org |

| Methylene amine spacer between phenyl and thiazole rings | Xanthine Oxidase | Potential for hydrogen bonding within the active site | Designed to increase binding affinity. | nih.gov |

| 2-Amino-4-thiazolyl moiety | Renin | Interaction with the P2 pocket of the enzyme active site | Contributes to potent inhibition of the enzyme. | nih.gov |

| N-phenyl-thiazol-2-amine | Acetylcholinesterase (AChE) | Binding within the enzyme's active site | Coupling with other moieties like coumarin (B35378) leads to inhibitory activity. | nih.gov |

Future Directions and Advanced Research Perspectives for 2 Phenylamino 4 Methyl 5 Acetyl Thiazole

Design and Synthesis of Novel Derivatized Scaffolds with Enhanced Biological Activity

The structural versatility of the 2-phenylamino-4-methyl-5-acetyl thiazole (B1198619) core allows for extensive chemical modification to enhance its biological profile. Future synthetic strategies will focus on creating novel derivatives by modifying the phenylamino (B1219803), methyl, and acetyl groups to explore and optimize structure-activity relationships (SAR).

Key synthetic approaches include:

Hantzsch Thiazole Synthesis : A cornerstone method for creating the thiazole ring, this reaction involves the condensation of α-haloketones with thioamides. mdpi.comresearchgate.net This method can be adapted to introduce a wide variety of substituents.

Claisen-Schmidt Condensation : This reaction can be used to synthesize thiazole-based chalcones, which have shown promising antimicrobial properties. mdpi.com

Multi-component Reactions : One-pot synthesis techniques are being developed to improve efficiency and yield, allowing for the rapid generation of diverse libraries of thiazole derivatives for screening. mdpi.com

Research efforts are directed at synthesizing derivatives with specific structural modifications aimed at improving potency and selectivity. For instance, the introduction of different electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the compound's interaction with biological targets. mdpi.com Similarly, modifications of the acetyl group at the 5-position can lead to new classes of compounds with altered biological activities. mdpi.com The synthesis of compounds bearing thiazole, 5-nitrobenzimidazole, and triazole rings has resulted in derivatives with high antimicrobial activity against a wide range of bacterial and fungal strains. researchgate.net

Table 1: Synthetic Strategies for Novel Thiazole Derivatives

| Synthetic Method | Starting Materials | Target Derivative Class | Potential Biological Activity |

|---|---|---|---|

| Hantzsch Reaction | α-halo-ketones, Thioamides | N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives | Antimicrobial researchgate.net |

| Claisen-Schmidt Condensation | Thiazole-ethanone, Aromatic aldehydes | Thiazole-based chalcones | Antimicrobial mdpi.com |

| Bromination & Cyclization | 5-acetyl-4-methyl-2-(methylamino)thiazole | Di-, tri-, and tetrathiazole moieties | Antimicrobial mdpi.com |

Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level

A deeper understanding of how 2-phenylamino-4-methyl-5-acetyl thiazole and its derivatives interact with their biological targets at the molecular level is crucial for rational drug design. Advanced techniques are being employed to elucidate these mechanisms.

Molecular docking studies have provided initial insights, suggesting that the parent compound can form stable complexes with enzymes such as cyclooxygenase-2 (COX-2), a key target in inflammation, with a calculated binding energy of -8.9 kcal/mol. smolecule.com These computational studies help visualize the binding modes and identify key interactions.

For related thiazole derivatives, X-ray crystallography has provided high-resolution structural data of inhibitor-enzyme complexes. For example, the crystal structures of 4-thiazol-2-anilinopyrimidine derivatives bound to cyclin-dependent kinase 9 (CDK9) and CDK2 reveal critical interactions. acs.org These studies showed that the thiazole C2-amino group forms strong interactions with specific amino acid residues like Asp145 in CDK2, while the C4-methyl group engages in hydrophobic interactions with the gatekeeper residue (Phe80 in CDK2). acs.org Such detailed structural information is invaluable for designing derivatives with enhanced potency and selectivity. For instance, understanding these interactions allows for the rational design of compounds that can selectively inhibit CDK9 over other kinases, a desirable trait for anticancer therapies. acs.org

Table 2: Molecular Interactions of Thiazole Derivatives with Biological Targets

| Derivative Class | Biological Target | Key Interacting Residues | Method of Elucidation | Finding |

|---|---|---|---|---|

| This compound | Cyclooxygenase-2 (COX-2) | Not specified | Molecular Docking smolecule.com | Exhibits significant binding affinity. |

| This compound | Cytochrome P450 (CYP1A2, CYP2C19) | Not specified | Interaction Studies smolecule.com | Shows inhibitory activity. |

| 4-Thiazol-2-anilinopyrimidines | Cyclin-dependent kinase 2 (CDK2) | Asp145, Gln131, Asp86, Phe80 | X-ray Crystallography acs.org | C2-amino and C4-methyl groups are critical for binding affinity. |

Integration of Multi-Omics Data for Comprehensive Understanding of Cellular Responses (e.g., Proteomics, Metabolomics in an in vitro context)

To obtain a holistic view of the cellular effects of this compound derivatives, future research will increasingly rely on the integration of multi-omics data. While specific proteomics and metabolomics studies on this particular compound are not yet widely reported, the approach holds immense promise.

Proteomics : By analyzing changes in the entire protein landscape of cells treated with a thiazole derivative, researchers can identify not only the primary drug target but also off-target effects and downstream signaling pathways. For example, a proteomics study could confirm the inhibition of a target kinase and simultaneously reveal compensatory changes in other signaling proteins, providing a more complete picture of the drug's impact.

Metabolomics : This approach focuses on the global profile of metabolites within a cell. Following treatment with a thiazole compound, changes in metabolic pathways can be mapped. For instance, if a compound targets an enzyme involved in fatty acid synthesis, metabolomics would detect the buildup of precursor metabolites and the depletion of downstream products. This can help to confirm the mechanism of action and uncover unexpected metabolic vulnerabilities in diseased cells.

The integration of these datasets provides a systems-level understanding of the compound's effects, facilitating the identification of biomarkers for efficacy and potential toxicity, and revealing novel mechanisms of action that can be exploited for therapeutic benefit.

Application as Chemical Probes for Biological Pathway Mapping and Target Validation

Potent and selective inhibitors are invaluable tools for dissecting complex biological pathways. Derivatives of this compound that exhibit high selectivity for a particular biological target, such as a specific kinase or enzyme, can be developed into chemical probes.

A chemical probe is a small molecule that can be used to engage a specific protein target in a cellular or in vivo context, allowing researchers to study the biological consequences of modulating that target's activity. For example, a highly selective CDK9 inhibitor derived from the thiazole scaffold could be used to:

Validate CDK9 as a drug target : By observing the effects of the probe on cancer cell proliferation and survival, researchers can confirm that inhibiting CDK9 is a viable therapeutic strategy. acs.org

Map signaling pathways : Researchers can use the probe to determine the downstream effects of CDK9 inhibition, identifying other proteins and pathways that are regulated by this kinase.

Elucidate disease mechanisms : In various diseases, specific biological pathways may be dysregulated. A chemical probe can be used to investigate the role of its target protein in these disease processes.

The development of thiazole-based chemical probes requires rigorous characterization to ensure they are potent, selective, and cell-permeable, making them reliable tools for biological discovery.

Refinements in Computational Models for Predictive Design and Activity Profiling

Computational chemistry plays a pivotal role in modern drug discovery, and its application to the this compound scaffold is set to expand. Current models are already being used to predict the properties and activities of these compounds.

Density Functional Theory (DFT) : These calculations provide deep insights into the electronic structure, stability, and reactivity of the thiazole molecule. smolecule.com This information is fundamental to understanding how the molecule will interact with biological targets and how it might be chemically modified.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the thiazole derivative when interacting with its target protein or when solvated in a physiological environment. smolecule.com This provides a more realistic view of the binding process and can help predict binding affinities more accurately than static docking models.